Product packaging for Indene, 1,1-dimethyl-1-sila-(Cat. No.:CAS No. 58310-24-0)

Indene, 1,1-dimethyl-1-sila-

Cat. No.: B14622077
CAS No.: 58310-24-0
M. Wt: 160.29 g/mol
InChI Key: ZYCXAZHCKONWHN-UHFFFAOYSA-N
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Description

Contextual Significance within Organosilicon Chemistry

1,1-dimethyl-1-silaindene is a silicon analogue of indene (B144670), where a silicon atom replaces the carbon at the 1-position of the five-membered ring. As a member of the silole family, specifically a benzosilole, it has garnered interest for its potential use in optical materials due to its emission properties. nih.gov The significance of such compounds stems from the unique electronic structure conferred by the silicon atom. The interaction between the σ* orbitals of the exocyclic silicon-carbon bonds and the π* orbital of the butadiene fragment of the silole ring leads to a low-lying Lowest Unoccupied Molecular Orbital (LUMO). nih.govwikipedia.org This characteristic is central to the distinct electronic and photophysical properties of siloles and their derivatives, making them efficient in electron transport and promising for applications in electronic devices. wikipedia.orgresearchgate.net The study of 1,1-dimethyl-1-silaindene and related compounds contributes to the broader understanding of how incorporating main group elements like silicon into π-conjugated frameworks can alter the fundamental nature of these systems, leading to attractive electronic properties not typically seen in classic carbon-based materials. acs.org

Historical Development of Silaindene Synthesis

The synthesis of silaindenes has evolved significantly over the decades. While the synthesis of related silafluorenes was reported earlier, a practical route to silaindenes was first described in 1967. doi.org In the 1980s, flash vacuum pyrolysis (FVP) became a key technique for synthesizing 1,1-dimethyl-1-silaindene, with yields reaching up to 84%. doi.org One novel FVP route involved the reaction of dimethylsilylene (Me₂Si) with cyclooctatetraene, producing 1,1-dimethyl-1-silaindene in a 34% yield. doi.org

More contemporary methods have shifted towards transition metal-catalyzed reactions, which offer milder conditions and greater control over the resulting molecular structure. doi.org These modern synthetic routes often involve the intramolecular cyclization of appropriately substituted phenylsilanes. nih.govmdpi.com For instance, the intramolecular chain hydrosilylation of diorganyl[2-(trimethylsilylethynyl)phenyl]silanes, initiated by a small amount of a catalyst like trityl tetrakis(pentafluorophenyl)borate (B1229283) (TPFPB), has proven effective for producing various benzosiloles, including derivatives of 1,1-dimethyl-1-silaindene. nih.govmdpi.com Another approach involves the intramolecular reductive cyclization of o-silyl-substituted bis(phenylethynyl)benzenes using lithium naphthalenide. researchgate.net These advancements have made silaindenes more accessible for research into their properties and potential applications.

Selected Synthetic Routes to 1,1-dimethyl-1-silaindene and Derivatives
MethodPrecursor(s)YieldReference
Flash Vacuum Pyrolysis (FVP)(o-dimethylsilylphenyl)acetyleneUp to 84% doi.org
Flash Vacuum Pyrolysis (FVP)Me₂Si + Cyclooctatetraene34% doi.org
Intramolecular Chain HydrosilylationDimethyl[(2-trimethylsilylethynyl)phenyl]silane34% nih.govmdpi.com

Conceptual Framework of Silicon-Containing π-Electron Systems

The replacement of a carbon atom with a silicon atom in a π-electron system introduces profound changes to the molecule's electronic structure and properties. Unlike carbon, which uses 2p orbitals for π-bonding, silicon utilizes its larger and more diffuse 3p orbitals. nih.gov This difference in orbital size and energy leads to a weaker π-bond in silicon systems compared to their carbon analogues. nih.gov

A key concept in understanding the electronic nature of compounds like 1,1-dimethyl-1-silaindene is the phenomenon of σ–π conjugation. nih.govresearchgate.net This interaction involves the mixing of the antibonding σ* orbital of the bonds on the silicon atom (e.g., Si-C or Si-Si bonds) with the antibonding π* orbital of the conjugated diene system. This orbital mixing effectively lowers the energy of the LUMO, a defining feature of siloles. nih.govwikipedia.org This lowered LUMO energy influences the material's electron-accepting capabilities and shifts its absorption and emission spectra to longer wavelengths. researchgate.net

Furthermore, the geometry of silicon-containing systems differs from their carbon counterparts. While graphene, composed of sp²-hybridized carbon, is famously flat, its silicon analogue, silicene, tends to adopt a buckled or puckered structure to enhance σ-bonding stabilization, as the π-conjugation is less effective. researchgate.net This tendency towards non-planarity is a crucial consideration in the design of silicon-based electronic materials. nih.govresearchgate.net

Comparison of Carbon and Silicon in π-Electron Systems
PropertyCarbon-based SystemsSilicon-based SystemsReference
π-Bonding Orbitals2p3p nih.gov
π-Bond StrengthStrongerWeaker nih.gov
Key Electronic Interactionπ-π conjugationσ conjugation nih.govresearchgate.net
Common Geometry in 2D SheetsPlanar (e.g., Graphene)Buckled/Puckered (e.g., Silicene) researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12Si B14622077 Indene, 1,1-dimethyl-1-sila- CAS No. 58310-24-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58310-24-0

Molecular Formula

C10H12Si

Molecular Weight

160.29 g/mol

IUPAC Name

1,1-dimethyl-1-benzosilole

InChI

InChI=1S/C10H12Si/c1-11(2)8-7-9-5-3-4-6-10(9)11/h3-8H,1-2H3

InChI Key

ZYCXAZHCKONWHN-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(C=CC2=CC=CC=C21)C

Origin of Product

United States

Chemical Reactivity and Mechanistic Pathways of Indene, 1,1 Dimethyl 1 Sila

Reactive Intermediates in Silaindene Chemistry

The chemistry of 1,1-dimethyl-1-silaindene involves several key reactive intermediates, primarily centered around the silicon atom. These short-lived, high-energy species are pivotal in many of the compound's transformations.

Silyl (B83357) Radicals : Silicon-centered radicals are a prominent class of intermediates in organosilicon chemistry. researchgate.net For silaindene systems, silyl radicals can be generated through the homolytic cleavage of the silicon-hydrogen bond in a precursor hydrosilane, a process that can lead to the synthesis of silaindenes and silafluorenes. rsc.orgresearchgate.net Once formed, these silyl radicals can engage in a variety of reactions. researchgate.net They are known to add to unsaturated systems like alkenes and alkynes and can trigger complex radical cascade reactions. researchgate.netnih.gov In the context of 1,1-dimethyl-1-silaindene, a silyl radical could be formed by abstraction of a hydrogen atom from a precursor or through photochemical cleavage of a Si-C bond. This silicon-centered radical is a key intermediate in processes like halogen-atom abstraction from alkyl halides and hydrosilylation reactions. nih.govnih.govrsc.org

Radical Ions : Like many aromatic systems, silaindenes can form radical ions. Under specific conditions, such as exposure to X-irradiation in a noble gas matrix, organic molecules can be ionized to form radical cations. chimia.ch These intermediates often possess unique absorption profiles in the visible and near-infrared regions and can undergo photochemical reactions upon irradiation at these wavelengths. chimia.ch The generation of a silaindene radical cation would render the ring system susceptible to a different set of reactions than its neutral counterpart.

Silylenes : Although not radicals, silylenes (R₂Si:) are another critical reactive intermediate in organosilicon chemistry. They are the silicon analogues of carbenes and can be generated photochemically from various silicon-containing compounds. researchgate.net The thermal decomposition of related compounds like 1,1-dimethyl-1-silacyclobutane is known to produce unstable intermediates containing a silicon-carbon double bond (silenes), which are related to silylenes. rsc.org

A summary of key reactive intermediates is presented below.

Table 1: Key Reactive Intermediates in Silaindene Chemistry
Intermediate Type General Structure Method of Generation Potential Subsequent Reactions
Silyl Radical >Si• Homolytic Si-H cleavage, Photolysis of Si-C bonds Radical cascades, Halogen abstraction, Hydrosilylation
Radical Cation [>Si-R]•+ Photoionization, X-irradiation Tautomerization, Rearrangement
Silylene >Si: Photolysis of polysilanes Insertion reactions, Dimerization

Cycloaddition Reactions

The conjugated diene system within the five-membered ring of 1,1-dimethyl-1-silaindene makes it a suitable candidate for cycloaddition reactions, particularly the Diels-Alder reaction. libretexts.org This type of reaction is a powerful tool for forming six-membered rings. nih.gov

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a substituted alkene, known as the dienophile. libretexts.orgnih.gov The reaction proceeds in a single, concerted step, which means that the stereochemistry of both the diene and the dienophile is preserved in the final product. libretexts.orgyoutube.com For 1,1-dimethyl-1-silaindene, the butadiene-like moiety within the silole ring acts as the 4π-electron component.

The reactivity in a Diels-Alder reaction is typically enhanced when the dienophile is substituted with electron-withdrawing groups (e.g., -COR, -CN) and the diene possesses electron-donating groups. libretexts.org The silicon atom and its methyl substituents in 1,1-dimethyl-1-silaindene would influence the electron density of the diene system, thereby affecting its reactivity towards various dienophiles. The reaction is highly stereospecific, with the relative configurations of the reactants being retained in the cyclo-adduct. libretexts.org When cyclic dienes are used, bicyclic products are formed, and the reaction often favors the endo product due to secondary orbital interactions. youtube.com

Table 2: Representative Diels-Alder Reactions

Diene Dienophile Example Expected Product Type Key Features
1,1-dimethyl-1-silaindene Maleic anhydride Bicyclic adduct [4+2] cycloaddition, Stereospecific
1,1-dimethyl-1-silaindene Acrylonitrile Bicyclic adduct Concerted mechanism, Regioselective
1,1-dimethyl-1-silaindene (E)-Dicyanoethene Bicyclic adduct with trans cyano groups Retention of dienophile stereochemistry libretexts.org

Rearrangement Processes Involving Silicon Migration

Organosilicon compounds are known to undergo rearrangement reactions where a silyl group migrates from one atom to another. These processes can be initiated thermally or photochemically and are mechanistically distinct.

A key example is the photochemical 1,3-silyl migration. nih.gov Studies on allylsilanes have shown that photochemical 1,3-migration of a silyl group from carbon to carbon can occur. Mechanistically, this is of significant interest because the stereochemical outcome often challenges the predictions of the Woodward-Hoffmann rules. For instance, while thermal suprafacial 1,3-silyl migrations typically proceed with inversion of configuration at the silicon center, photochemical migrations were initially expected to occur with retention. However, experimental studies have shown that photochemical 1,3-silyl migration in certain allylsilanes proceeds with inversion of the silyl configuration. nih.gov This rearrangement is thought to proceed through a pentacoordinate silicon transition state. nih.gov

Another relevant process is the 1,2-silyl migration. In reactions of certain α-phenylsilanes bearing a leaving group on the β-carbon, treatment with a strong, non-nucleophilic base can induce a 1,2-silyl migration coupled with the elimination of the leaving group. rsc.org Such a pathway could be envisioned for a suitably substituted derivative of 1,1-dimethyl-1-silaindene. These rearrangements highlight the flexibility of the silicon center to expand its coordination sphere and participate in intramolecular migrations.

Nucleophilic Substitution and Elimination Reactions at Silicon Centers

The silicon atom in 1,1-dimethyl-1-silaindene is an electrophilic center and is susceptible to attack by nucleophiles. Unlike carbon chemistry, nucleophilic substitution at silicon can proceed through various mechanisms, often involving hypervalent (pentacoordinate) silicon intermediates.

The course of the reaction depends on the nature of the nucleophile, the leaving group, and the reaction conditions. Strong nucleophiles can attack the silicon atom, leading to either the substitution of one of the methyl groups or the cleavage of a silicon-carbon bond within the ring. The formation of a stable pentacoordinate intermediate is a key feature of many such reactions.

For example, reaction with a strong base that is also a poor nucleophile towards silicon (a "silicophilic nucleophile") can lead to elimination-rearrangement pathways rather than direct substitution. rsc.org The reaction of α-phenylsilanes with lithium diisopropylamide (LDA), a strongly basic but poorly silicophilic nucleophile, results in a 1,2-silyl migration and elimination. rsc.org In the case of 1,1-dimethyl-1-silaindene, attack by a nucleophile at the silicon center could potentially lead to ring-opening, especially if this relieves ring strain.

Thermal and Photochemical Decomposition Pathways

1,1-dimethyl-1-silaindene can undergo decomposition when subjected to heat (thermolysis) or light (photolysis), leading to the formation of reactive species and degradation products.

Thermal Decomposition : The thermal decomposition of related cyclic silicon compounds, such as 1,1-dimethyl-1-silacyclobutane, has been shown to proceed via the formation of highly reactive intermediates containing a silicon-carbon double bond (silenes). rsc.org This process typically involves the cleavage of the ring to form ethene and 1,1-dimethylsilene. rsc.org By analogy, the thermolysis of 1,1-dimethyl-1-silaindene would likely involve the cleavage of Si-C bonds within the five-membered ring, potentially leading to fragmentation and the generation of silene-type intermediates.

Photochemical Decomposition : Photodissociation (or photolysis) is a chemical reaction where a compound is broken down by absorbing photons. wikipedia.org The energy absorbed from ultraviolet or visible light can be sufficient to cleave covalent bonds. wikipedia.org The photochemical generation of silicon-centered radicals is a well-documented process that can be initiated by the photolysis of various organosilicon compounds, including aryldisilanes and other aromatic silanes. researchgate.net

For 1,1-dimethyl-1-silaindene, irradiation with UV light could lead to the homolytic cleavage of either the Si-C bonds within the ring or the Si-CH₃ bonds. This photofragmentation would generate silyl radicals and carbon-centered radicals, which could then undergo further reactions. researchgate.net The exact pathway would depend on the wavelength of light used and the specific electronic transitions excited within the molecule. nih.gov The in-situ photochemical generation of reactive species from stable precursors is a strategy used to control chemical reactivity in a spatial and temporal manner. nih.gov

Structural Diversity and Chemical Analogs of Indene, 1,1 Dimethyl 1 Sila

Mono- and Polysubstituted Silaindene Derivatives

The synthesis of silaindene derivatives can be achieved through various chemical strategies. One notable method involves the use of silyl (B83357) radicals. For instance, a silyl radical cascade process has been described for the synthesis of silaindenes by assembling internal alkynes with arylhydrosilanes. This process involves the cleavage of C-H and Si-H bonds and the formation of C-C and C-Si bonds in a single step, offering an efficient route to benzosilole derivatives researchgate.net.

Silaindene Oligomers and Polymeric Architectures

Information on the oligomerization and polymerization of Indene (B144670), 1,1-dimethyl-1-sila- is not specifically detailed in the available literature. Research on the polymerization of silicon-containing monomers often focuses on other structures, such as silacyclopentenes. For example, poly(1,1-dimethyl-1-silapentene) has been synthesized via ring-opening metathesis polymerization (ROMP) of 1,1-dimethyl-1-silacyclopentene.

The development of polymeric materials incorporating silaindene units could offer interesting optical and electronic properties. However, without specific studies on the reactivity of the 1,1-dimethyl-1-silaindene monomer in polymerization reactions, any discussion on the resulting oligomeric and polymeric architectures remains speculative.

Heteroatom Analogs of Silaindenes

Heteroatom analogs of indene, where a carbon atom in the ring system is replaced by another element, are a known class of compounds. In the context of silaindenes, this would involve the substitution of one of the carbon atoms in the five-membered ring with another heteroatom, or the replacement of the silicon atom itself.

General synthetic routes to aza-indoles (analogs where a carbon is replaced by nitrogen) and other heteroatom-containing indole derivatives have been developed. However, the synthesis and characterization of heteroatom analogs specifically derived from the 1,1-dimethyl-1-silaindene framework are not described in the surveyed scientific literature. The introduction of heteroatoms such as nitrogen (aza-silaindenes), phosphorus (phospha-silaindenes), or boron into the silaindene structure would be of academic interest, potentially leading to novel materials with unique properties, but this area appears to be largely unexplored for this specific compound.

Due to the limited availability of specific research data for "Indene, 1,1-dimethyl-1-sila-", interactive data tables with detailed research findings as requested cannot be generated.

Advanced Spectroscopic Characterization of Indene, 1,1 Dimethyl 1 Sila and Silaindene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of silaindene and related systems in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹H NMR, the chemical shifts of protons attached to the silicon-containing ring and its substituents are highly indicative of their electronic environment. For instance, the methyl protons directly bonded to the silicon atom (Si-CH₃) typically appear as a sharp singlet in the upfield region of the spectrum, often between 0.1 and 0.7 ppm. tandfonline.com Protons on the aromatic rings exhibit complex multiplets in the downfield region, generally between 6.8 and 7.5 ppm, reflecting the varied electronic effects within the fused ring system.

¹³C NMR spectroscopy provides complementary information. The carbon atoms of the methyl groups attached to silicon show signals at a characteristic upfield chemical shift, often in the range of -1 to -7 ppm. tandfonline.com The sp²-hybridized carbons of the silole or silaindene ring and the attached phenyl groups resonate in the downfield region, typically from 125 to 155 ppm. rsc.org The specific chemical shifts of the ring carbons can provide insight into the degree of aromaticity and electron delocalization within the silicon-containing ring. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to unambiguously assign all proton and carbon signals. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Tetraphenylsilole Derivative

Nucleus Functional Group Chemical Shift (δ, ppm)
¹H Si-CH₃ 0.61 - 0.66
¹H Aromatic (Ar-H) 6.62 - 7.24
¹³C Si-CH₃ -6.1 to -6.5
¹³C Aromatic (Ar-C) 124 - 157

Note: Data is based on functionalized 1-methyl-2,3,4,5-tetraphenylsilole derivatives and may vary depending on the specific substituents and solvent used. tandfonline.com

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers valuable insights into the functional groups and bonding within silaindene systems. These methods probe the vibrational modes of the molecule.

IR spectroscopy is particularly useful for identifying characteristic vibrations of specific bonds. Organosilicon compounds exhibit several distinctive bands. The Si-C stretching vibrations for Si-(CH₃)₂ groups typically appear in the 1250-1270 cm⁻¹ region. The Si-phenyl bond gives rise to a sharp absorption band around 1100-1125 cm⁻¹. Other important vibrations include the C=C stretching of the aromatic and cyclopentadiene rings, which are observed in the 1400-1600 cm⁻¹ range. The C-H stretching vibrations of the methyl and phenyl groups are found between 2900 and 3100 cm⁻¹.

Raman spectroscopy provides complementary data. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Non-polar bonds, which may be weak or silent in the IR spectrum, can produce strong signals in the Raman spectrum. For silaindene systems, the symmetric stretching of the aromatic rings often gives a strong Raman band. The Si-C symmetric stretch also provides a characteristic Raman signal.

Table 2: Typical Vibrational Frequencies for Silaindene and Silole Systems

Wavenumber (cm⁻¹) Assignment Technique
2900-3100 C-H stretch (aromatic & alkyl) IR, Raman
1400-1600 C=C stretch (aromatic ring) IR, Raman
1250-1270 Si-CH₃ symmetric deformation IR
~1100 Si-Phenyl stretch IR
810-950 Si-OH stretch (if present) IR
700-760 C-H out-of-plane bend (aromatic) IR

Note: These are general ranges for organosilicon compounds and exact positions can vary.

Mass Spectrometry (MS) Techniques, including Field Desorption Mass Spectrometry

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). For silaindene systems, electron ionization (EI) is a common technique. The resulting mass spectrum typically shows a prominent molecular ion peak (M⁺), which confirms the molecular weight.

The fragmentation pattern provides valuable structural information. A common fragmentation pathway for 1,1-dimethyl-silaindene derivatives involves the loss of a methyl group (an M-15 peak), leading to the formation of a stable silicon-containing cation. Subsequent fragmentations can involve the loss of other substituents or rearrangements within the ring structure. High-resolution mass spectrometry (HRMS) is often used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. tandfonline.com

Field Desorption (FD) is a soft ionization technique particularly suited for thermally labile or less volatile organometallic compounds. Unlike EI, FD-MS typically produces the molecular ion with minimal or no fragmentation. This is advantageous for confirming the molecular weight of the parent compound without the complexity of interpreting numerous fragment peaks.

Table 3: Common Mass Spectrometry Fragments for a Dimethyl-Substituted Silole/Silaindene

m/z Value Identity Fragmentation Pathway
[M]⁺ Molecular Ion Parent molecule
[M-15]⁺ [M-CH₃]⁺ Loss of one methyl group
[M-29]⁺ [M-C₂H₅]⁺ Loss of an ethyl group (from rearrangement)
77 [C₆H₅]⁺ Phenyl cation

Note: Fragmentation is highly dependent on the specific structure and ionization energy.

X-ray Diffraction Studies for Solid-State Characterization

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a compound in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, as well as information on crystal packing and intermolecular interactions.

For silaindene and silole systems, X-ray crystallography can confirm the planarity or non-planarity of the silicon-containing ring, a key factor influencing its electronic properties. For example, in many tetraphenylsilole derivatives, the central silacyclopentadiene ring is nearly planar. The analysis also reveals the precise bond lengths of the Si-C and C-C bonds within the ring, which can indicate the extent of electron delocalization. The orientation of the substituent groups, such as the phenyl rings, relative to the central ring system is also determined. This structural information is crucial for correlating the molecular architecture with the observed spectroscopic properties and theoretical calculations. rsc.org

Table 4: Illustrative Crystallographic Data for a Silole Derivative

Parameter Description
Crystal System Monoclinic
Space Group P2₁/n
Si-C (ring) bond length ~1.86 - 1.88 Å
Si-C (methyl) bond length ~1.85 - 1.87 Å
C=C (ring) bond length ~1.37 - 1.38 Å
C-Si-C bond angle (ring) ~91 - 93°

Note: Data is representative and varies for specific crystalline structures.

Computational and Theoretical Investigations of Indene, 1,1 Dimethyl 1 Sila

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Electronic Structures

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and predicting the reactivity of molecular systems. For sila-indenes, including the 1,1-dimethyl-1-sila derivative, hybrid DFT methods have been employed to explore their molecular and electronic properties.

Theoretical studies on mono-sila-1H-indene, a parent compound to Indene (B144670), 1,1-dimethyl-1-sila-, have utilized hybrid density functional theory in conjunction with the 6-31G(d, p) basis set. These investigations focus on understanding the impact of silicon substitution on the geometry and electronic landscape of the indene framework. The electronic structure analysis reveals that the aromaticity of these systems is influenced by both delocalized π and σ molecular orbitals. Specifically, the aromatic character is shaped by three delocalized π molecular orbitals and two delocalized σ molecular orbitals.

Ab Initio Calculations for Molecular Properties

Ab initio calculations, which are based on first principles of quantum mechanics without the inclusion of empirical parameters, are instrumental in determining a wide range of molecular properties. In the context of sila-indenes, these calculations provide valuable data on structural parameters, stability, and aromaticity.

For the mono-sila-1H-indene series, ab initio methods, specifically hybrid DFT, have been used to calculate various properties. One of the key findings relates to the influence of the silicon atom's position on the molecule's stability and aromaticity. Energetic calculations suggest that when the silicon atom is at position 7 (In(Si7)), the molecule enjoys significant stabilization. However, magnetic criteria, such as magnetic isotropic and anisotropic susceptibilities, indicate that this particular isomer is among the least aromatic in the series. Conversely, the isomer with silicon at position 4 (In(Si4)) is predicted to be the most aromatic based on these magnetic properties.

These computational approaches also allow for the detailed examination of geometric parameters, such as bond lengths and angles. The substitution of a carbon atom with a silicon atom in the indene ring system leads to predictable changes in the molecular geometry, which are accurately captured by these theoretical calculations.

Analysis of Orbital Interactions in Silicon-Containing π-Electron Systems

The introduction of a silicon atom into a π-electron system like indene significantly alters the orbital interactions within the molecule. Natural Bond Orbital (NBO) analysis is a powerful computational tool used to dissect these interactions and understand the nature of chemical bonds and electron delocalization.

In the study of 1H-indene and its mono-sila derivatives, NBO analysis was performed to investigate the relative stability and the nature of the central 8-9 bond. The results indicate that when the carbon atoms at the 8 and 9 positions are replaced by silicon, the p-orbital contribution to the natural atomic hybrid orbitals on these atoms increases. This finding suggests that the bond lengths in this region are strongly influenced by the p-character of these hybrid orbitals and the nature of the carbon-silicon bonds.

Cutting Edge Applications of Indene, 1,1 Dimethyl 1 Sila in Advanced Materials

Role in Organic Optoelectronic Materials (e.g., OLEDs, Fluorescent Sensors)

The integration of silicon into π-conjugated systems like the indene (B144670) framework significantly influences the material's electronic properties, making 1,1-dimethyl-1-silaindene and its derivatives promising for optoelectronic applications. ossila.com The silicon atom can effectively tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for designing materials for Organic Light-Emitting Diodes (OLEDs) and fluorescent sensors.

Research has shown that silaindene-containing π-electron systems can exhibit intense blue to greenish-blue fluorescence. researchgate.net This fluorescence is a key characteristic for use as emitters in OLEDs or as the active component in fluorescent sensors. The tetrahedral geometry of the silicon atom can disrupt π-stacking between molecules in the solid state, which helps to mitigate aggregation-caused quenching (ACQ) and can lead to high quantum yields in thin films. The specific optical properties can be fine-tuned by chemical modification of the silaindene core.

Table 1: Illustrative Optoelectronic Properties of Silaindene Derivatives

Property Typical Value Range Significance in Optoelectronics
Absorption Max (λ_abs) 350 - 450 nm Governs the wavelengths of light the material can absorb.
Emission Max (λ_em) 400 - 550 nm Determines the color of light emitted (blue to green), crucial for display and lighting applications.
Quantum Yield (Φ_f) 0.01 - 0.18 (in solution) Measures the efficiency of the fluorescence process; higher values are desirable for bright OLEDs and sensitive sensors. semanticscholar.org

| Band Gap (E_g) | Wide | The silicon atom helps maintain a wide band gap, leading to high triplet energy levels beneficial for host materials in phosphorescent OLEDs. semanticscholar.org |

Note: Data is representative of silole-type compounds, including silaindenes, and can vary based on specific molecular structures and measurement conditions.

Polymerization Catalysis and Organometallic Applications

The indenyl fragment of 1,1-dimethyl-1-silaindene serves as a powerful ligand in organometallic chemistry, particularly for Ziegler-Natta and metallocene catalysts used in olefin polymerization. wikipedia.orgnih.gov

The 1,1-dimethyl-1-silaindene moiety functions as a cyclopentadienyl-type ligand, which can coordinate to transition metals like titanium, zirconium, and hafnium to form metallocene catalysts. libretexts.org The fusion of the benzene (B151609) ring to the cyclopentadienyl (B1206354) ring (forming an indenyl system) and the presence of the dimethylsilyl group introduce specific steric and electronic effects that are crucial for catalyst performance.

The design of these ligands allows for precise control over the geometry of the catalyst's active site. For instance, linking two silaindene ligands with a bridge (e.g., >SiPh₂) can create ansa-metallocenes. wikipedia.org The rigidity and geometry of this bridge are critical in determining the stereoselectivity of the polymerization, enabling the synthesis of polymers with specific tacticities (e.g., isotactic or syndiotactic polypropylene). libretexts.org The bulky dimethylsilyl group influences the coordination sphere of the metal center, affecting monomer access and the rate of polymer chain growth.

Beyond its role in catalysis, the silaindene unit can be directly incorporated into the backbone of polymers to create novel materials with unique properties. This can be achieved through various polymerization techniques. For example, functionalized silaindene monomers can be polymerized via acyclic diene metathesis (ADMET) or other condensation polymerization methods. ufl.edu

The inclusion of the rigid and photophysically active silaindene unit into a flexible polymer backbone, such as a polysiloxane, can impart enhanced thermal stability and introduce desirable optical and electronic properties. researchgate.net These hybrid polymers are being explored for applications as high-performance elastomers, coatings, and processable materials for electronic devices.

Metallocene catalysts bearing silaindene-based ligands have demonstrated significant activity in the polymerization of α-olefins such as ethylene (B1197577) and propylene. wikipedia.orglibretexts.org These single-site catalysts, unlike traditional heterogeneous Ziegler-Natta catalysts, possess well-defined active centers, leading to polymers with narrow molecular weight distributions (polydispersity index, PDI ≈ 2) and controlled microstructures. nih.govresearchgate.net

The catalytic activity is typically initiated by a cocatalyst, such as methylaluminoxane (B55162) (MAO) or an organoaluminum compound like triethylaluminium. wikipedia.orgsemanticscholar.org The performance of the catalyst system is highly dependent on the specific metal center (Ti, Zr, Hf), the structure of the silaindene ligand, and the polymerization conditions. Catalysts with these ligands can produce high-density polyethylene (B3416737) (HDPE) and linear low-density polyethylene (LLDPE), which are major commodity plastics. libretexts.org

Table 2: Representative Catalytic Performance in Olefin Polymerization

Catalyst System Monomer Activity (kg polymer / mol catalyst·h) Polymer M_w ( g/mol ) PDI
Zr-based silaindene complex / MAO Ethylene High 100,000 - 500,000 ~2.0
Ti-based silaindene complex / AlEt₃ Propylene Moderate to High 150,000 - 700,000 ~2.2

| Hf-based silaindene complex / MAO | 1-Hexene | Moderate | 50,000 - 300,000 | ~1.9 |

Note: Values are illustrative and depend heavily on the specific ligand structure, cocatalyst, and reaction conditions.

Integration into Silicon-Based Advanced Materials

The unique chemical nature of 1,1-dimethyl-1-silaindene makes it a valuable precursor for silicon-based advanced materials, including ceramics and functional polymers. mdpi.com

Polymers containing silaindene units can serve as preceramic polymers. researchgate.net Upon pyrolysis at high temperatures in an inert atmosphere, these polymers undergo a transformation, losing their organic components and converting into silicon-based ceramics like silicon carbide (SiC) or silicon carbonitride (SiCN). researchgate.net This polymer-derived ceramics (PDCs) route allows for the fabrication of ceramic materials in complex shapes such as fibers, coatings, and composites that are difficult to produce using conventional powder metallurgy.

Furthermore, integrating 1,1-dimethyl-1-silaindene into the structure of silicones (polysiloxanes) or polysilanes can significantly modify their properties. This incorporation can enhance the thermal stability, alter the refractive index, and introduce photo-responsive or conductive characteristics, expanding their use in high-performance and specialized applications. researchgate.net

Frontiers and Prospective Research in Indene, 1,1 Dimethyl 1 Sila Chemistry

Development of Novel Synthetic Methodologies

The efficient synthesis of Indene (B144670), 1,1-dimethyl-1-sila- and its derivatives is paramount for unlocking their full potential. Current research efforts are focused on developing more versatile, atom-economical, and scalable synthetic routes.

One of the promising modern approaches involves a silyl (B83357) radical cascade process . This method utilizes readily available arylhydrosilanes and internal alkynes to construct the silaindene scaffold. The reaction proceeds through a cascade of C-H and Si-H bond cleavage, followed by C-C and C-Si bond formation, all in a single step, representing an efficient pathway to benzosilole derivatives. rsc.orgresearchgate.net

Another key strategy is the intramolecular cyclization of appropriately substituted arylhydrosilanes. This approach, often catalyzed by transition metals, allows for the direct formation of the silaindene ring system. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the cyclization.

Furthermore, advancements in photocatalysis are paving the way for green and simple preparations of related silylated heterocyclic compounds. Visible light-mediated activation of Si-H bonds in hydrosilanes can initiate radical cascade cyclizations, offering a metal- and oxidant-free synthetic route. rhhz.net While not yet specifically demonstrated for Indene, 1,1-dimethyl-1-sila-, this methodology holds significant promise for its future synthesis.

A comparative overview of emerging synthetic strategies is presented in the table below:

Synthetic MethodologyKey FeaturesPotential Advantages
Silyl Radical CascadeOne-step process from arylhydrosilanes and alkynes. rsc.orgresearchgate.netHigh atom economy, operational simplicity.
Intramolecular CyclizationFormation of the silaindene ring from a single precursor molecule.Good control over regioselectivity.
Photocatalytic CascadeUtilizes visible light to initiate the reaction. rhhz.netEnvironmentally friendly, mild reaction conditions.

Exploration of Enhanced Reactivity and Selectivity

The silicon atom in the Indene, 1,1-dimethyl-1-sila- backbone imparts unique reactivity compared to its all-carbon analogue. Understanding and controlling this reactivity is crucial for its application in catalysis and organic synthesis.

The Si-C bonds within the five-membered ring can be selectively cleaved under certain conditions, allowing for ring-opening reactions and further functionalization. The reactivity of the silicon center also makes it a potential site for the introduction of various substituents, enabling the fine-tuning of the molecule's electronic and steric properties.

Current research is exploring the use of Indene, 1,1-dimethyl-1-sila- derivatives as ligands for transition metal catalysts. The electronic properties of the silaindene moiety can influence the catalytic activity and selectivity of the metal center. For instance, the development of novel polymerization catalysts is an active area of investigation.

Rational Design for Tailored Material Properties

The incorporation of Indene, 1,1-dimethyl-1-sila- into polymers offers a powerful strategy for creating materials with novel and tunable properties. The unique characteristics of the silaindene monomer can be leveraged to design polymers for specific applications in organic electronics and other advanced technologies.

The silicon atom in the polymer backbone can influence key material properties such as:

Thermal Stability: Organosilicon polymers are known for their high thermal stability, a property that would be beneficial for materials used in demanding electronic applications.

Electronic Properties: The σ-π conjugation involving the silicon atom can lead to interesting electronic and optical properties, such as electroluminescence, making these materials promising for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Solubility and Processability: The dimethylsilyl group can enhance the solubility of the resulting polymers in common organic solvents, facilitating their processing into thin films and other device structures.

The rational design of these materials involves strategically modifying the Indene, 1,1-dimethyl-1-sila- monomer with different substituents to fine-tune the electronic and physical properties of the resulting polymers. For example, the introduction of electron-donating or electron-withdrawing groups can alter the HOMO and LUMO energy levels of the polymer, thereby influencing its charge transport characteristics.

Monomer ModificationExpected Impact on Polymer PropertiesPotential Application
Introduction of aromatic side chainsEnhanced π-stacking and charge transportOrganic field-effect transistors (OFETs)
Incorporation of fluorescent groupsTunable light emissionOrganic light-emitting diodes (OLEDs)
Attachment of polar functional groupsIncreased solubility and processabilitySolution-processed electronic devices

Interdisciplinary Research Avenues

The unique properties of Indene, 1,1-dimethyl-1-sila- position it at the intersection of several scientific disciplines, opening up exciting avenues for collaborative research.

Materials Science and Organic Electronics: The development of novel semiconductors based on poly(1,1-dimethyl-1-silaindene) for applications in flexible displays, sensors, and solar cells is a major area of interdisciplinary research. The goal is to create materials that are not only high-performing but also more sustainable than traditional inorganic semiconductors.

Medicinal Chemistry and Bioorganosilicon Chemistry: While in its early stages, the exploration of the biological activity of silaindene derivatives is a potential future research direction. The incorporation of silicon into bioactive molecules can sometimes lead to enhanced therapeutic properties.

Catalysis and Green Chemistry: The design of highly efficient and selective catalysts based on Indene, 1,1-dimethyl-1-sila- ligands contributes to the development of more sustainable chemical processes. These catalysts could find applications in a wide range of organic transformations.

The continued exploration of the chemistry of Indene, 1,1-dimethyl-1-sila- is poised to yield significant advancements across these and other fields, underscoring the importance of fundamental research in driving innovation.

Q & A

Basic Research Question

  • Storage : Inert atmosphere (Ar/N2_2) to prevent hydrolysis of Si–Cl bonds .
  • Waste Disposal : Neutralize chlorosilane byproducts with aqueous NaHCO3_3 before disposal .
  • PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .

How can silaindene derivatives be functionalized for applications in polymer chemistry?

Advanced Research Question

  • Post-Synthetic Modification : Hydrosilylation with alkenes introduces pendant groups (e.g., vinyl for cross-linking) .
  • Copolymer Design : Use radical initiators (AIBN) to graft silaindene onto polystyrene backbones .
  • Thermal Analysis : TGA/DSC to assess polymer stability (degradation >300°C) .

Notes on Methodology

  • Data Presentation : Raw data (e.g., NMR spectra) should be appended, while processed data (e.g., kinetic plots) are integrated into the main text .
  • Literature Synthesis : Prioritize peer-reviewed journals over vendor databases to avoid biased reporting .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste and animal testing exemptions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.